molecular formula C10H8BrNS B1273740 5-Bromo-4-methyl-2-phenyl-1,3-thiazole CAS No. 28771-82-6

5-Bromo-4-methyl-2-phenyl-1,3-thiazole

Cat. No. B1273740
CAS RN: 28771-82-6
M. Wt: 254.15 g/mol
InChI Key: XNYKJKJMPCGEQI-UHFFFAOYSA-N
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Description

The compound 5-Bromo-4-methyl-2-phenyl-1,3-thiazole is a structurally significant molecule that has been the subject of various studies due to its potential applications in pharmacology and materials science. The molecule consists of a thiazole ring, which is a five-membered heterocycle containing both sulfur and nitrogen, substituted with bromo, methyl, and phenyl groups. This compound is related to other thiazole derivatives that have been synthesized and analyzed for their molecular and crystal structures, as well as their potential biological activities and chemical properties .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of thioureas with various electrophiles, leading to the formation of trisubstituted thiazoles . For instance, the reaction of N-(5-chloropyridin-2-yl)-N'N'-dialkylthioureas with phenacyl bromides yields trisubstituted thiazoles via a 1,3-pyridyl shift . Additionally, the synthesis of 5-HT3 receptor antagonists, which are structurally related to 5-Bromo-4-methyl-2-phenyl-1,3-thiazole, has been described, indicating the potential for central nervous system penetrability of these compounds .

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been extensively studied using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 2-Bromo-4-phenyl-1,3-thiazole shows that the thiazole and phenyl rings are inclined at a small angle to each other, and the crystal packing exhibits significant π-π interactions and short intermolecular S⋯Br contacts . These structural features are crucial for understanding the reactivity and interaction of the molecule with other substances.

Chemical Reactions Analysis

Thiazole derivatives undergo a variety of chemical reactions, including bromination, which can lead to the exclusive formation of 5-halo derivatives . The effects of substituents on the thiazole ring and the reactivity of the hydrazone fragment have been studied, revealing insights into the reaction mechanisms and the influence of electronic factors .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of a bromine atom can significantly affect the molecule's reactivity and interactions with other molecules. For instance, the bromination of thiazolylhydrazones has been shown to proceed with regioselectivity, leading to the formation of 5-halo derivatives . The crystal structures of these compounds often reveal intermolecular hydrogen bonding and weak interactions, such as π-π stacking and halogen bonding, which can affect their solubility, melting points, and other physical properties .

Scientific Research Applications

Anticancer Activity

5-Bromo-4-methyl-2-phenyl-1,3-thiazole derivatives have shown potential in anticancer applications. For instance, Gomha et al. (2017) synthesized a series of thiazole derivatives and evaluated their in vitro anticancer activity against Hepatocellular carcinoma cell lines, indicating potent anticancer properties (Gomha et al., 2017). Similarly, Mansour et al. (2020) developed thiazole derivatives exhibiting promising antiproliferative activity against HCT-116 cancer cells (Mansour et al., 2020).

Antimicrobial Activity

Thiazole derivatives, including those related to 5-Bromo-4-methyl-2-phenyl-1,3-thiazole, have been noted for their antimicrobial properties. Ramadan (2010) synthesized thiazole derivatives that showed potential activity against Candida albicans (Ramadan, 2010).

Synthesis and Modification Techniques

Several studies focus on the synthesis and modification of thiazole derivatives for various applications. Attimarad and Mohan (2007) explored the synthesis of thiazole derivatives using microwave irradiation, highlighting efficient production methods (Attimarad & Mohan, 2007). Yokooji et al. (2003) discussed the palladium-catalyzed arylation of thiazoles, contributing to the development of advanced synthesis techniques (Yokooji et al., 2003).

Organic Ionic Liquids

Thiazole derivatives, such as 5-Bromo-4-methyl-2-phenyl-1,3-thiazole, have also been used in the creation of organic ionic liquids. Davis and Forrester (1999) demonstrated the use of methyl thiazole derivatives to promote the benzoin condensation, an important chemical reaction (Davis & Forrester, 1999).

Photophysical Properties

Thiazole derivatives are also studied for their photophysical properties. Murai et al. (2017) synthesized 5-N-Arylamino-4-methylthiazoles and analyzed their photophysical properties, indicating potential applications in materials science (Murai et al., 2017).

properties

IUPAC Name

5-bromo-4-methyl-2-phenyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNS/c1-7-9(11)13-10(12-7)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYKJKJMPCGEQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383714
Record name 5-bromo-4-methyl-2-phenyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-methyl-2-phenyl-1,3-thiazole

CAS RN

28771-82-6
Record name 5-bromo-4-methyl-2-phenyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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